2-Imidazolidone

Catalog No.
S602493
CAS No.
120-93-4
M.F
C3H6N2O
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Imidazolidone

Sourcing a reliable formaldehyde scavenger that doesn't compromise polymer thermal stability? Inconsistent reactivity with acyclic urea analogs causes failed crosslinking and elevated emissions. 2-Imidazolidone (Ethylene Urea) offers a bifunctional, cyclic structure for precise control. • Formaldehyde capture: reduce free formaldehyde to

CAS Number

120-93-4

Product Name

2-Imidazolidone

IUPAC Name

imidazolidin-2-one

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

InChI Key

YAMHXTCMCPHKLN-UHFFFAOYSA-N

SMILES

C1CNC(=O)N1

solubility

VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER
SLIGHTLY SOL IN CHLOROFORM

Synonyms

1,3-Ethyleneurea; 2-Imidazolidone; 2-Oxoimidazolidine; CY 100; Ethyleneurea; Imidazolidinone; N,N’-Ethyleneurea; NSC 21314; NSC 3338; SD 6073; N,N’-(1,2-Ethanediyl)urea;

Canonical SMILES

C1CNC(=O)N1

The exact mass of the compound Imidazolidone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very sol in water & in hot alc; difficultly sol in etherslightly sol in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21314. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 500 g, 1 kg

2-Imidazolidone, also known as Ethylene Urea (CAS: 120-93-4), is a cyclic urea featuring a saturated five-membered ring with two reactive N-H protons. This structure makes it a bifunctional building block and a highly effective formaldehyde scavenger, widely used as an intermediate in the synthesis of resins, adhesives, and coatings. Its primary roles include improving wrinkle resistance in textiles, reducing formaldehyde emissions from composite wood products, and acting as a precursor for pharmaceuticals like mezlocillin and azlocillin.

Procurement Fit

Specialized cyclic urea building block for formaldehyde scavenging and heterocyclic synthesis
Reported high efficiency in amino-resin formaldehyde reduction applications
Key synthetic intermediate for beta-lactam antibiotics Azlocillin and Mezlocillin

Substituting 2-Imidazolidone with seemingly similar compounds often leads to process and performance failures. Replacing it with its N-alkylated analog, 1,3-Dimethyl-2-imidazolidinone (DMI), eliminates the reactive N-H protons, rendering it useless as a formaldehyde scavenger or as a reactive cross-linking agent in resin synthesis. Using a simple acyclic analog like urea introduces significant differences in thermal stability, reactivity, and the geometry of resulting polymers, failing to provide the rigid, cyclic structure required for high-performance materials. While solvents like NMP can replace DMI in some applications, neither can substitute for 2-Imidazolidone when it is used as a reactive intermediate, making precise specification critical for manufacturing outcomes.

Substitution Risk

2-Imidazolidinone
Open-Chain Urea
Saturated cyclic structure enhances hydrolytic and thermal stability
Non-cyclic analogs may degrade under rigorous curing or multi-step synthesis
Specific ring geometry required for antibiotic acyl side-chain construction
Alternative ureas lead to synthetic pathway failure and regulatory re-validation
High formaldehyde scavenging capacity due to stable methylol formation
Lower scavenging efficiency and risk of ionic byproducts affecting resin curing

Formaldehyde Scavenging vs. Urea

In resin systems such as urea-formaldehyde (UF), melamine-formaldehyde (MF), and others used in coatings and adhesives, 2-Imidazolidone demonstrates superior performance in reducing free formaldehyde. While urea is a low-cost scavenger, its effectiveness can be variable and it may negatively impact board properties at higher concentrations. 2-Imidazolidone can achieve formaldehyde reductions of up to 75% depending on the specific resin system and application conditions, making it a more effective choice for meeting stringent emission standards without compromising the final product's integrity.

Evidence DimensionFormaldehyde Reduction Efficiency
Target Compound DataUp to 75% reduction in free formaldehyde in resin systems.
Comparator Or BaselineUrea (effectiveness is variable and can affect board properties at high concentrations).
Quantified DifferenceSignificantly higher and more reliable reduction compared to urea, which often requires higher loading levels that can compromise material properties.
ConditionsUse in phenolic, melamine, glyoxal, and urea-formaldehyde resin systems for coatings, construction, and textile industries.

For manufacturers of composite boards, textiles, or coatings, using 2-Imidazolidone enables compliance with strict formaldehyde emission regulations (e.g., CARB, E1) more effectively than using standard urea.

Formaldehyde Scavenging
Class-level inference
Reported up to 75% reduction in free formaldehyde vs. untreated resin
Supports efficient scavenger selection in amino resin systems
Efficiency varies with resin type and application conditions

Thermal Stability from Rigid Ring Structure

When used as a monomer in polycondensation reactions, the rigid five-membered ring of 2-Imidazolidone imparts superior thermal properties to the resulting polymers compared to those made with more flexible acyclic ureas or larger ring structures. For instance, alternating poly(amide urea)s incorporating ethylene urea units exhibit high melting temperatures (Tm) ranging from 164°C to 197°C. This contrasts with polymers derived from more flexible precursors, which typically exhibit lower thermal stability. The incorporation of the imidazolidone ring is a key strategy for developing high-temperature polyamides and polyimides for demanding engineering applications.

Evidence DimensionPolymer Melting Temperature (Tm)
Target Compound Data164°C to 197°C for poly(amide urea)s containing the 2-imidazolidone structure.
Comparator Or BaselinePolymers synthesized with more flexible acyclic diamine/urea structures or larger rings, which generally have lower melting points.
Quantified DifferenceThe rigid ring structure contributes to a significant increase in the polymer's melting point and glass transition temperature, crucial for high-performance applications.
ConditionsPolycondensation reaction to form alternating poly(amide urea)s.

This makes 2-Imidazolidone the preferred precursor for synthesizing specialty polymers where high thermal resistance is a critical design and procurement requirement.

Chlorine Damage Resistance
Class-level inference
DMEU finishes show reported superior stability vs. DMU under hypochlorite bleaching
Cyclic ring structure may improve textile durability
Qualitative structure-property relationship; verify under specific laundry conditions

Hydrogen Bond Donor vs. DMI

Unlike its methylated analog 1,3-Dimethyl-2-imidazolidinone (DMI), 2-Imidazolidone possesses two N-H protons, allowing it to act as a hydrogen bond donor. This capability is critical in formulations where it needs to interact with and stabilize polymers or other components containing hydrogen bond acceptor groups, such as carbonyls or ethers (e.g., in PVP or PEG). DMI, being only a hydrogen bond acceptor, has a fundamentally different solvency and interaction profile. This makes 2-Imidazolidone essential for specific applications in cosmetics, inks, and coatings where controlled intermolecular interactions are required for performance, a role DMI cannot fulfill.

Evidence DimensionHydrogen Bonding Capability
Target Compound DataActs as both a hydrogen bond donor (via N-H) and acceptor (via C=O).
Comparator Or Baseline1,3-Dimethyl-2-imidazolidinone (DMI) acts only as a hydrogen bond acceptor.
Quantified DifferenceQualitative but fundamental difference in intermolecular interaction capability.
ConditionsUse in polar formulations, polymer solutions, or as a specialty additive.

Procurement for formulations requiring specific solubility, viscosity, or stability profiles driven by hydrogen bond donation must specify 2-Imidazolidone, as the N,N'-dimethylated version is not a functional equivalent.

Antibiotic Intermediate
Head-to-head
Structurally specific starting material for Azlocillin and Mezlocillin synthesis
Required for the established synthetic route
No alternative cyclic urea can substitute without pathway redesign

Low-Emission Wood Composites

For producers of wood-based panels using urea-formaldehyde (UF) or related adhesives, 2-Imidazolidone is the indicated choice when needing to meet stringent formaldehyde emission standards (e.g., E1, E0, CARB P2). Its high scavenging efficiency allows for a significant reduction in free formaldehyde, often outperforming standard urea without negatively impacting the mechanical properties of the final board.

High-Temperature Engineering Polymers

When the objective is to synthesize specialty polyamides, polyimides, or poly(amide urea)s with high thermal stability, 2-Imidazolidone serves as an essential monomer. Its rigid cyclic structure is specifically incorporated to increase the polymer's melting point and glass transition temperature, making it a critical raw material for polymers used in demanding automotive, aerospace, or electronics applications.

Durable Press Textile Finishes

In the textile industry, 2-Imidazolidone is a key intermediate for creating anti-wrinkle finishing agents. It reacts with formaldehyde to form derivatives that crosslink cellulose fibers in cotton and blended fabrics. This application relies on the reactivity of its N-H groups and provides a stable, effective treatment to improve crease resistance while simultaneously controlling the release of residual formaldehyde from the fabric.

Specialty Additive for Inks & Coatings

As a formulation component in water-based coatings or inkjet inks, 2-Imidazolidone is selected for its ability to act as a hydrogen bond donor. This functionality, absent in its N-substituted analog DMI, allows it to modify formulation rheology, improve pigment dispersion, and enhance storage stability by creating specific intermolecular interactions with polymers and other additives.

Application Fit

Application
Selection Property
Validation Focus
Amino resin formaldehyde scavenging
High reported scavenging efficiency
Free formaldehyde reduction under resin-specific conditions
Chlorine-resistant durable press textiles
Enhanced chlorine damage resistance
Fabric integrity retention after hypochlorite bleaching cycles
Azlocillin/Mezlocillin intermediate synthesis
Structurally specific intermediate
Synthetic pathway fidelity and route validation

Physical Description

Liquid

Color/Form

NEEDLES FROM CHLOROFORM
WHITE LUMPY POWDER

XLogP3

-1.3

Melting Point

131.0 °C
131 °C

UNII

2K48456N55

GHS Hazard Statements

Aggregated GHS information provided by 801 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 801 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 800 of 801 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (13.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (19%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

120-93-4

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

REACTION OF ETHYLENEDIAMINE AND UREA
PREPD FROM ETHYLENEDIAMINE & CARBON DIOXIDE UNDER INFLUENCE OF HEAT & PRESSURE...

General Manufacturing Information

Paint and coating manufacturing
Textiles, apparel, and leather manufacturing
2-Imidazolidinone: ACTIVE

Analytic Laboratory Methods

METHOD FOR DETERMINING ETHYLENEUREA IN FOODS AS PENTAFLUOROBENZAMIDE BY HIGH PRESSURE LIQ CHROMATOGRAPHY WAS DESCRIBED. CONFIRMATION WAS BY GLC & MASS SPECTROMETRY. DETECTION LEVELS WERE 0.01-5 PPM.

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